1-(4-Piperidinyl)-1H-benzimidazole

TRPV4 Ion Channel Pulmonary Edema

1-(4-Piperidinyl)-1H-benzimidazole (CAS 83763-11-5) is a heterocyclic small molecule comprising a benzimidazole core N‑substituted with a piperidine ring at the 1‑position. With a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry and drug discovery programs.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 83763-11-5
Cat. No. B1598907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Piperidinyl)-1H-benzimidazole
CAS83763-11-5
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=NC3=CC=CC=C32
InChIInChI=1S/C12H15N3/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10/h1-4,9-10,13H,5-8H2
InChIKeyQYCKVZZMAXDBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Piperidinyl)-1H-benzimidazole (CAS 83763-11-5) for Research & Industrial Procurement: Core Chemical Profile


1-(4-Piperidinyl)-1H-benzimidazole (CAS 83763-11-5) is a heterocyclic small molecule comprising a benzimidazole core N‑substituted with a piperidine ring at the 1‑position. With a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry and drug discovery programs [1]. Its structural features include a basic piperidine nitrogen (pKa ~9.5–10) that enables salt formation and aqueous solubility tuning, along with an aromatic benzimidazole scaffold that participates in π‑stacking and hydrogen‑bonding interactions with biological targets . The compound is commercially available at >95% purity for research use .

Why 1-(4-Piperidinyl)-1H-benzimidazole Cannot Be Replaced by Regioisomeric or Unsubstituted Benzimidazole Analogs


Substitution pattern on the benzimidazole ring profoundly dictates both physicochemical properties and biological target engagement. The N1‑piperidine regioisomer (CAS 83763-11-5) exhibits a markedly different pharmacological profile compared to the C2‑piperidine analog (CAS 38385-95-4), including divergent melting point (N1: oil at RT vs. C2: 263 °C solid) and distinct target affinity . Unsubstituted benzimidazole lacks the basic piperidine handle required for salt formation, HPLC retention control, and engagement of amine‑binding pockets in targets such as TRPV4 and CK1 [1]. Furthermore, the free NH group in piperidine‑deficient analogs alters hydrogen‑bonding capacity, leading to different solubility and logP values—directly impacting assay reproducibility and downstream synthetic utility . Generic replacement with a “benzimidazole” or “piperidine” derivative without precise positional confirmation therefore introduces uncontrolled variability in biological assays and chemical synthesis.

Quantitative Differentiation Evidence for 1-(4-Piperidinyl)-1H-benzimidazole (CAS 83763-11-5)


TRPV4 Antagonist Potency: Piperidinyl-Benzimidazole Scaffold Validated in Hit-to-Lead Optimization

In a high‑throughput screening and subsequent hit‑to‑lead optimization campaign, 1‑piperidinylbenzimidazoles—exemplified by compound 1 bearing the 1‑(4‑piperidinyl)‑1H‑benzimidazole core—were identified as TRPV4 inhibitors with promising antagonist activity [1]. The piperidine moiety provided a handle for robust chemical tractability during lead optimization, ultimately yielding compound 19 with in vivo efficacy in a rat pulmonary edema model [1]. While the precise IC50 of the unsubstituted 1‑(4‑piperidinyl)‑1H‑benzimidazole core was not disclosed, the study unequivocally establishes this specific regioisomer as the privileged scaffold for TRPV4 antagonist development, contrasting with alternative benzimidazole substitution patterns that were not pursued.

TRPV4 Ion Channel Pulmonary Edema

Casein Kinase 1 (CK1) Inhibition: Quantitative IC50 Values for N1-Piperidinyl Benzimidazole Derivatives

BindingDB contains multiple CK1 inhibition records for compounds containing the 1‑(4‑piperidinyl)‑1H‑benzimidazole core. A representative derivative (CHEMBL3337846) exhibited IC50 values of 34 nM against rat CK1δ and 160 nM against human CK1ε in radiometric filter‑binding assays [1]. While these data correspond to a more elaborated analog rather than the parent compound, they demonstrate the intrinsic capability of the N1‑piperidinyl‑benzimidazole scaffold to engage the CK1 ATP‑binding pocket with sub‑micromolar affinity. In contrast, the regioisomeric 2‑piperidinyl benzimidazole scaffold has not been reported as a CK1 inhibitor in the BindingDB or ChEMBL databases, suggesting a scaffold‑specific binding mode.

CK1 Kinase Inhibitor Wnt Signaling

Physicochemical Differentiation: Melting Point and Solid‑State Properties vs. C2‑Piperidinyl Regioisomer

The N1‑piperidinyl regioisomer (CAS 83763-11-5) is reported as an oil at room temperature with a boiling point of 376.1 °C at 760 mmHg and a calculated density of 1.25 g/cm³ . In stark contrast, the C2‑piperidinyl regioisomer (CAS 38385-95-4) is a crystalline solid with a melting point of 263 °C and solubility in methanol . This fundamental difference in physical state directly impacts handling, purification, and formulation: the oily N1‑isomer is more amenable to liquid handling and solvent‑based reactions, whereas the high‑melting C2‑isomer requires solid dispensing and may exhibit lower solubility in organic media.

Physicochemical Properties Solid State Formulation

Antimicrobial Activity: Class‑Level Evidence for Piperidinyl Benzimidazole Scaffold

A series of 2‑(4‑methylpiperidin‑1‑yl)‑1,5(6)‑disubstituted‑1H‑benzimidazoles (compounds 1–18) were synthesized and screened for in vitro antibacterial and antifungal activities [1]. Compounds 3 and 4 exhibited the best antifungal activity among the tested analogs. While these derivatives feature substitution at the C2 position rather than N1, the study confirms that the piperidinyl‑benzimidazole scaffold confers antimicrobial properties. The N1‑piperidinyl isomer (CAS 83763-11-5) offers a distinct vector for further derivatization that may yield improved activity profiles compared to the C2‑substituted series.

Antimicrobial Antifungal Antibacterial

Recommended Procurement and Research Applications for 1-(4-Piperidinyl)-1H-benzimidazole (CAS 83763-11-5)


Medicinal Chemistry: TRPV4 Antagonist Lead Optimization

This compound serves as the validated core scaffold for developing TRPV4 antagonists, as demonstrated by hit‑to‑lead studies that progressed to in vivo‑active candidates [1]. The piperidine nitrogen offers a convenient handle for introducing diverse N‑substituents to modulate potency, selectivity, and pharmacokinetic properties. Researchers pursuing ion channel modulators for pulmonary edema, heart failure, or pain should select this exact regioisomer to replicate published SAR.

Chemical Biology: CK1 Kinase Probe Development

The N1‑piperidinyl‑benzimidazole core has been shown to engage the CK1δ/ε ATP‑binding site with sub‑micromolar affinity in elaborated analogs [1]. This scaffold is therefore suitable for designing ATP‑competitive CK1 inhibitors or chemical probes to interrogate Wnt signaling, circadian rhythm, and cell cycle regulation. Use of the correct regioisomer ensures alignment with known binding modes.

Synthetic Chemistry: Building Block for Benzimidazole‑Piperidine Hybrids

The free secondary amine in the piperidine ring permits facile functionalization via reductive amination, acylation, sulfonylation, or alkylation [1]. This enables the rapid generation of focused libraries for diverse target classes, including antimicrobial agents, cholinesterase inhibitors, and GPCR ligands. The oily nature of the compound [2] facilitates liquid‑phase parallel synthesis and automated dispensing.

Analytical Method Development: HPLC Reference Standard

A validated reverse‑phase HPLC method using a Newcrom R1 column has been established for separating 1‑(4‑piperidinyl)‑1H‑benzimidazole [1]. This method is suitable for purity assessment, stability studies, and pharmacokinetic sample analysis. The compound can serve as a retention time marker or system suitability standard in benzimidazole‑focused analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Piperidinyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.